N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with a molecular formula of C16H15ClN2O2. This compound is known for its unique chemical structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a hydrazinecarbonyl linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 4-methoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the methoxyphenyl group.
2-chloro-N-(3-chlorophenyl)acetamide: Another related compound with an additional chlorine atom.
Uniqueness
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its combination of a chlorophenyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(4-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-7-5-12(6-8-15)11-19-21-17(23)10-16(22)20-14-4-2-3-13(18)9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)/b19-11- |
InChI Key |
JKMLCHGOYHDBQC-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.